molecular formula C18H21N3O4S2 B2504009 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-37-6

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2504009
CAS No.: 893094-37-6
M. Wt: 407.5
InChI Key: WCSDCCOTGKFRNT-UHFFFAOYSA-N
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Description

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a dimethylsulfamoyl group, a benzamido group, and a cyclopenta[b]thiophene core, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the cyclopenta[b]thiophene core and the subsequent attachment of the dimethylsulfamoyl and benzamido groups. The synthetic route typically starts with the preparation of the cyclopenta[b]thiophene core through a series of cyclization reactions. The dimethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the benzamido group through amide bond formation. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide or sulfonamide groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can break down the amide or sulfonamide bonds, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the dimethylsulfamoyl and benzamido groups may enhance its binding affinity and specificity, leading to the activation or inhibition of specific biological processes. The cyclopenta[b]thiophene core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique properties and applications in various fields of research.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-19-17(23)15-13-5-4-6-14(13)26-18(15)20-16(22)11-7-9-12(10-8-11)27(24,25)21(2)3/h7-10H,4-6H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSDCCOTGKFRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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